molecular formula C12H9BrN2OS B14962252 3-bromo-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide

3-bromo-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide

Cat. No.: B14962252
M. Wt: 309.18 g/mol
InChI Key: XSMJAOCUNDSRCI-RIYZIHGNSA-N
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Description

3-BROMO-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is an organic compound belonging to the class of benzohydrazides. This compound is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a thiophene moiety attached via a methylene bridge. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and antitubercular activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-bromobenzohydrazide with thiophene-2-carbaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-BROMO-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BROMO-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with DNA synthesis in cancer cells. The exact pathways and targets can vary depending on the biological context and the specific activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 3-BROMO-N’-[(1E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 4-BROMO-N’-[(3-BROMO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

3-BROMO-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9BrN2OS

Molecular Weight

309.18 g/mol

IUPAC Name

3-bromo-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H9BrN2OS/c13-10-4-1-3-9(7-10)12(16)15-14-8-11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+

InChI Key

XSMJAOCUNDSRCI-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=CS2

Origin of Product

United States

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